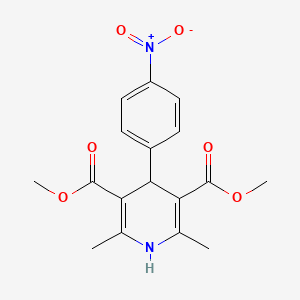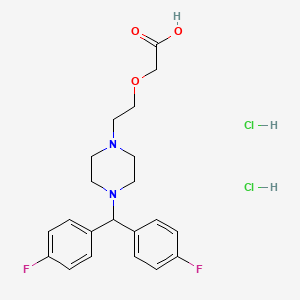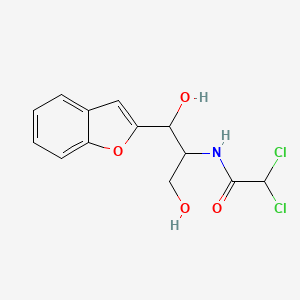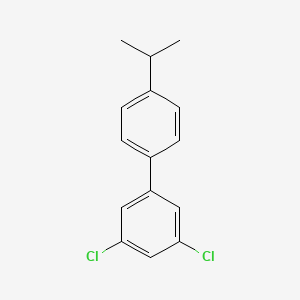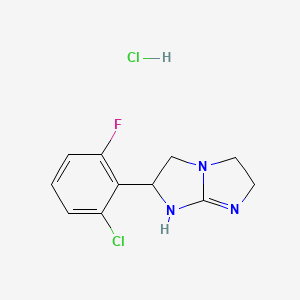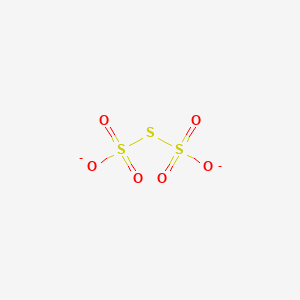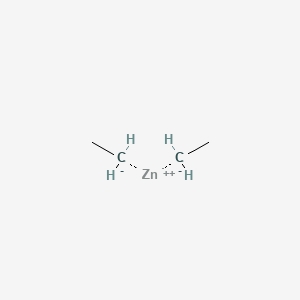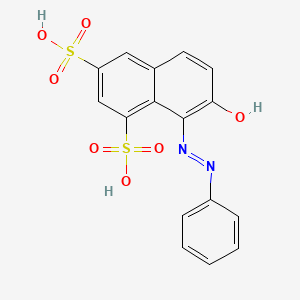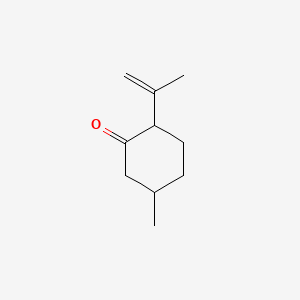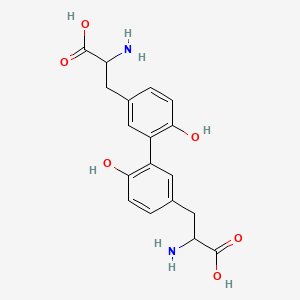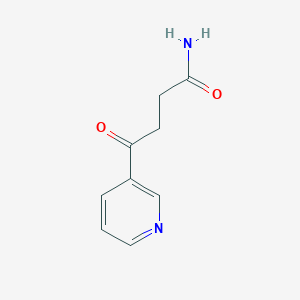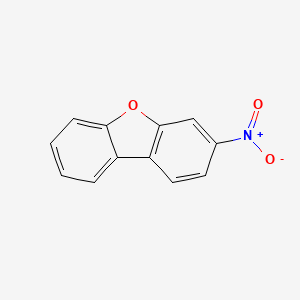
3-Nitrodibenzofuran
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-nitrodibenzofuran involves regioselective nitration processes. Nitration of dibenzofuran with nitric acid in trifluoroacetic acid selectively produces this compound under mild conditions. This contrasts with the Friedel-Crafts type nitration, which favors the formation of 2-nitrodibenzofuran when using alkyl nitrates and aluminium chloride in nitromethane (Takashi Keumi et al., 1982).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through crystallographic studies, revealing that the molecules are nearly planar and pack in herringbone patterns. This planarity is attributed to the conjugated system of the dibenzofuran and the nitro group, which results in symmetry-related head-to-tail pairs with parallel π systems (P. A. Chaloner et al., 1995).
Wissenschaftliche Forschungsanwendungen
Photoremovable Protecting Groups in Peptide Chemistry
3-Nitrodibenzofuran (NDBF) wurde als eine überlegene photoentfernbare Schutzgruppe für das Caging von Thiolen in Peptiden identifiziert . Diese Anwendung ist entscheidend in der Peptidsynthese, wo die Thiolgruppe von Cystein während der Assemblierung von Peptidketten geschützt werden muss. NDBF bietet eine hohe Spaltungseffizienz und einen signifikanten Zwei-Photonen-Querschnitt, was es zu einem wertvollen Werkzeug für die Entwicklung von lichtaktivierbaren Peptiden und lichtempfindlichen Biomaterialien macht.
Photo-aktivierbare Moleküle in biologischen Studien
NDBF-Derivate wurden verwendet, um photoaktivierbare Versionen von biologisch relevanten Molekülen zu erzeugen . Dies ermöglicht es Forschern, die Aktivierung dieser Moleküle in lebenden Zellen mit Licht zu steuern, was eine leistungsstarke Methode bietet, um dynamische biologische Prozesse mit hoher räumlicher und zeitlicher Auflösung zu untersuchen.
Synthese von Nitro-substituierten Heterocyclen
Die Verbindung dient als Schlüsselzwischenprodukt in der regioselektiven Synthese von nitro-substituierten heterocyclischen Verbindungen . Diese Verbindungen sind aufgrund ihrer einzigartigen Reaktivitätsprofile in verschiedenen chemischen Synthesen, einschließlich Pharmazeutika und Agrochemikalien, wertvoll.
Studien zur Umweltbelastung
This compound wurde in PM2.5-Proben nachgewiesen, was auf seine Anwesenheit in Fahrzeugabgasen und seine potenziellen Auswirkungen auf die Luftqualität und die menschliche Gesundheit hinweist . Das Verständnis seiner Umweltverteilung und -wirkungen ist unerlässlich für die Kontrolle der Umweltverschmutzung und die öffentliche Gesundheitspolitik.
Materialwissenschaftliche Anwendungen
In der Materialwissenschaft wird this compound bei der Synthese neuer Materialien mit spezifischen optischen Eigenschaften verwendet . Seine Molekülstruktur kann zur Entwicklung fortschrittlicher Materialien mit einzigartigen Licht Absorptions- und Emissionsmerkmalen beitragen.
Entwicklung von lichtempfindlichen Biomaterialien
Die lichtempfindliche Natur von NDBF macht es zu einem exzellenten Kandidaten für die Entwicklung von Biomaterialien, die mit Licht manipuliert werden können . Dies hat potenzielle Anwendungen in der Gewebezüchtung und regenerativen Medizin, wo eine präzise Kontrolle über die Materialeigenschaften notwendig ist.
Analytische Chemie
This compound kann aufgrund seiner gut definierten physikalischen und chemischen Eigenschaften als Standard- oder Referenzverbindung in der analytischen Chemie verwendet werden, um Instrumente zu kalibrieren oder analytische Methoden zu validieren .
Safety and Hazards
3-Nitrodibenzofuran is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It’s recommended to wear respiratory protection, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, evacuate personnel to safe areas, and avoid breathing dust .
Wirkmechanismus
Target of Action
It’s known to be used as a protecting group for thiol in peptides .
Mode of Action
3-Nitrodibenzofuran acts as a protecting group for thiol in peptides . It’s used to prevent the isomerization of protected thiols to a dead-end product upon photolysis . The thiol is masked with a this compound group, preventing unwanted reactions .
Biochemical Pathways
It’s known that the compound can be involved in various processes accompanied by the destruction of the aromatic sextet, in particular the diels–alder reaction and dipolar cycloaddition .
Pharmacokinetics
Its molecular weight is 2131889 , which could influence its pharmacokinetic properties.
Result of Action
It’s known that the compound can act as michael acceptors and as “latent” equivalents of highly electrophilic α-nitrocarbonyl compounds .
Action Environment
Environmental factors such as temperature, ph, and light conditions could potentially influence the compound’s action .
Eigenschaften
IUPAC Name |
3-nitrodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFAHDAUVZRVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202446 | |
| Record name | 3-Nitrodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5410-97-9 | |
| Record name | 3-Nitrodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5410-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitrodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005410979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitrodibenzofuran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitrodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-NITRODIBENZOFURAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the sources of 3-nitrodibenzofuran in the environment?
A1: this compound is primarily formed as a secondary product through the photochemical transformation of other polycyclic aromatic hydrocarbons (PAHs) in the atmosphere. [] Traffic emissions and coal combustion are significant contributors to PAHs in urban environments, ultimately leading to the formation of this compound. []
Q2: Can this compound be selectively synthesized?
A4: Yes, direct nitration of dibenzofuran with nitric acid in trifluoroacetic acid yields this compound with high selectivity under mild conditions. [] This method offers an efficient way to synthesize this particular isomer.
Q3: What is the molecular structure of this compound?
A5: this compound consists of two benzene rings fused together with a furan ring, and a nitro group attached to the carbon atom at position 3 of the dibenzofuran structure. The molecule is nearly planar and exhibits a herringbone packing arrangement in the solid state. []
Q4: How is this compound used in biomolecule patterning?
A6: A novel two-photon (2P) activatable molecule, TPA-trisNTA, incorporating a this compound derivative as a photocleavable group, was developed for high-precision biomolecule patterning. [] Upon irradiation with NIR light, the this compound moiety cleaves, enabling controlled activation and immobilization of proteins in 2D and 3D. [] This approach allows for precise spatial and temporal control over protein organization, facilitating the study of cellular processes in environments mimicking the natural extracellular matrix. []
Q5: Can you elaborate on the wavelength-selective uncaging of oligonucleotides using this compound?
A7: this compound can be incorporated into oligonucleotides as a photocleavable protecting group for the nucleobase. [] This modification allows for the controlled release of the oligonucleotide upon irradiation with specific wavelengths of light. [] The use of this compound enables multi-wavelength uncaging, providing greater complexity and control over oligonucleotide function in experimental settings. []
Q6: What are the environmental concerns related to this compound?
A8: As this compound is found in particulate matter, it poses a potential risk to human health, particularly due to its association with respiratory problems and lung cancer. [] While research on its specific toxicological effects is ongoing, its presence in the environment warrants further investigation and monitoring. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


